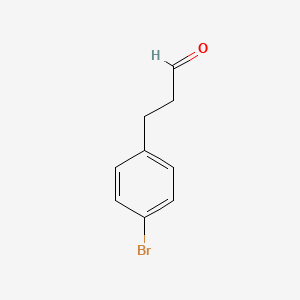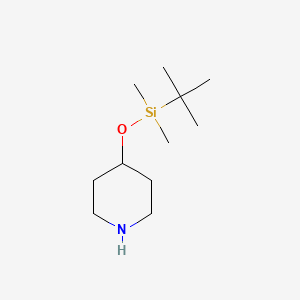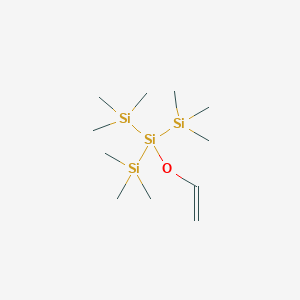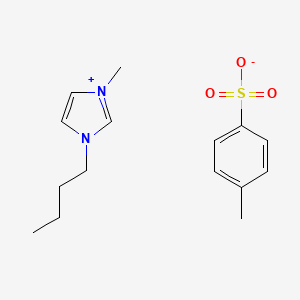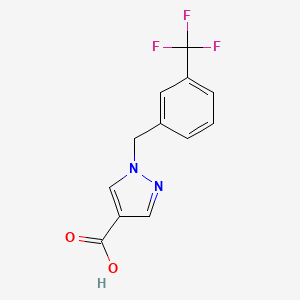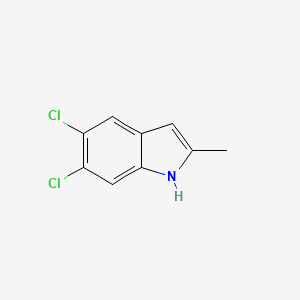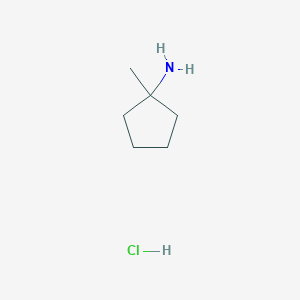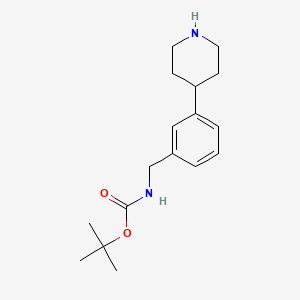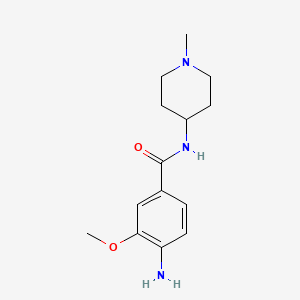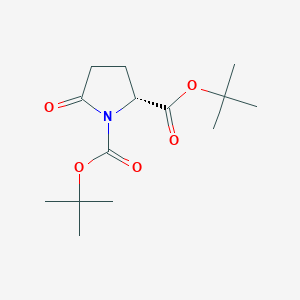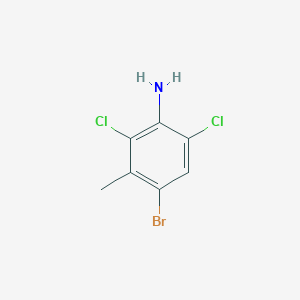
4-Bromo-2,6-dichloro-3-methylaniline
Übersicht
Beschreibung
4-Bromo-2,6-dichloro-3-methylaniline is a chemical compound with the molecular formula C7H6BrCl2N . It has a molecular weight of 254.94 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dichloro-3-methylaniline consists of a benzene ring substituted with bromine, chlorine, and a methylamine group . The InChI code for this compound is 1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2,6-dichloro-3-methylaniline is a solid at room temperature . It has a density of 1.721g/cm3 . The boiling point is 275.9ºC at 760 mmHg . The flash point is 120.6ºC .Wissenschaftliche Forschungsanwendungen
1. General Properties 4-Bromo-2,6-dichloro-3-methylaniline is a chemical compound with the molecular formula C7H6BrCl2N. It has a molecular weight of 254.94 and is typically stored at room temperature in a dark place .
2. Potential Applications While specific applications of 4-Bromo-2,6-dichloro-3-methylaniline are not readily available, compounds similar to it, such as 4-Bromo-2,6-dimethylaniline and 3,4-Dichloro-2-methylaniline, have been used in various chemical syntheses . For instance, 4-Bromo-2,6-dimethylaniline has been used in the preparation of ethynyl-functionalized persistent perylene diimide-multichromophore , and 3,4-Dichloro-2-methylaniline has been used as a synthetic intermediate in the synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid .
3. Synthesis of Anilines Anilines, including 4-Bromo-2,6-dichloro-3-methylaniline, can be synthesized through various methods, such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . These methods involve complex chemical reactions and require careful control of reaction conditions.
1. General Properties 4-Bromo-2,6-dichloro-3-methylaniline is a chemical compound with the molecular formula C7H6BrCl2N. It has a molecular weight of 254.94 and is typically stored at room temperature in a dark place .
2. Potential Applications While specific applications of 4-Bromo-2,6-dichloro-3-methylaniline are not readily available, compounds similar to it, such as 4-Bromo-2,6-dimethylaniline and 3,4-Dichloro-2-methylaniline, have been used in various chemical syntheses . For instance, 4-Bromo-2,6-dimethylaniline has been used in the preparation of ethynyl-functionalized persistent perylene diimide-multichromophore , and 3,4-Dichloro-2-methylaniline has been used as a synthetic intermediate in the synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid .
3. Synthesis of Anilines Anilines, including 4-Bromo-2,6-dichloro-3-methylaniline, can be synthesized through various methods, such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . These methods involve complex chemical reactions and require careful control of reaction conditions.
1. General Properties 4-Bromo-2,6-dichloro-3-methylaniline is a chemical compound with the molecular formula C7H6BrCl2N. It has a molecular weight of 254.94 and is typically stored at room temperature in a dark place .
2. Potential Applications While specific applications of 4-Bromo-2,6-dichloro-3-methylaniline are not readily available, compounds similar to it, such as 4-Bromo-2,6-dimethylaniline and 3,4-Dichloro-2-methylaniline, have been used in various chemical syntheses . For instance, 4-Bromo-2,6-dimethylaniline has been used in the preparation of ethynyl-functionalized persistent perylene diimide-multichromophore , and 3,4-Dichloro-2-methylaniline has been used as a synthetic intermediate in the synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid .
3. Synthesis of Anilines Anilines, including 4-Bromo-2,6-dichloro-3-methylaniline, can be synthesized through various methods, such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . These methods involve complex chemical reactions and require careful control of reaction conditions.
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, gloves, safety glasses, and a dust respirator when handling this compound . In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .
Eigenschaften
IUPAC Name |
4-bromo-2,6-dichloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGPUJTODAJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567179 | |
| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichloro-3-methylaniline | |
CAS RN |
62406-68-2 | |
| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




